molecular formula C7H11ClN4O B13067766 (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide

(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide

Cat. No.: B13067766
M. Wt: 202.64 g/mol
InChI Key: ZOICJCAMEYALLQ-SCSAIBSYSA-N
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Description

(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide is a chemical compound that features an amino group, a chloro-substituted imidazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,2-diaminoethane and a carbonyl compound.

    Chlorination: The imidazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Propanamide Formation: The final step involves the formation of the propanamide moiety through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydrogen or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions (e.g., elevated temperature, presence of a base).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dechlorinated or hydrogenated products.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it suitable for investigating biochemical mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases involving imidazole-related pathways.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it a versatile intermediate for various applications.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and imidazole groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(5-chloro-1H-imidazol-2-yl)propanamide: Lacks the methyl group on the imidazole ring.

    (3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide: Lacks the chloro substituent.

    (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)butanamide: Has an extended carbon chain in the amide moiety.

Uniqueness

(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both the chloro and methyl substituents on the imidazole ring distinguishes it from other similar compounds, potentially leading to unique biological and chemical activities.

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

(3R)-3-amino-3-(5-chloro-1-methylimidazol-2-yl)propanamide

InChI

InChI=1S/C7H11ClN4O/c1-12-5(8)3-11-7(12)4(9)2-6(10)13/h3-4H,2,9H2,1H3,(H2,10,13)/t4-/m1/s1

InChI Key

ZOICJCAMEYALLQ-SCSAIBSYSA-N

Isomeric SMILES

CN1C(=CN=C1[C@@H](CC(=O)N)N)Cl

Canonical SMILES

CN1C(=CN=C1C(CC(=O)N)N)Cl

Origin of Product

United States

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